Product packaging for Ferric stearate(Cat. No.:CAS No. 555-36-2)

Ferric stearate

Cat. No.: B148104
CAS No.: 555-36-2
M. Wt: 906.3 g/mol
InChI Key: XHQSLVIGPHXVAK-UHFFFAOYSA-K
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Description

Overview of Metal Stearates in Scientific Contexts

Metal stearates are broadly utilized in scientific research due to their diverse functionalities. They commonly serve as catalysts, reagents, and stabilizers in various chemical processes. wikipedia.org In materials science, they are explored as antistatic agents, lubricants, and dispersants, particularly in polymer formulations. sakhainternational.comfrontiersin.orgup.ac.za For instance, research has investigated the use of metal stearates like zinc, calcium, and magnesium stearates as lubricants and dispersants to improve the processing and properties of polymers such as polyethylene (B3416737). up.ac.za Studies have examined their thermal phase behavior and their effect on melt viscosity and particle dispersion in polymer composites. up.ac.za

Furthermore, metal stearates can form as degradation products in various materials, including in ethnographic objects where metals are in contact with fatty materials like leather or wood, highlighting their relevance in conservation science research. openedition.org

Historical Perspectives on Ferric Stearate (B1226849) Research

Historical academic interest in ferric stearate dates back several decades, with early studies exploring its fundamental physical and chemical properties. Research in the early 1980s investigated the magnetic properties of this compound, identifying it as an example of a quasi-two-dimensional magnetic structure due to the separation of metal ion planes by long hydrocarbon chains. aip.org These studies utilized techniques such as magnetic susceptibility measurements, electron spin resonance, and Mössbauer spectroscopy to understand its magnetic behavior, noting a transition to a state of time-independent magnetic order below 60 K. aip.org

Later research in the 1990s focused on the synthesis and characterization of iron stearate compounds. One study noted that commercially available "this compound" might be a mixture and described the preparation of a trinuclear iron(III) stearate cluster, comparing its properties to commercial samples. epa.gov This work highlighted the complexity in precisely defining the composition of iron stearates and the importance of well-characterized synthesis methods for reliable research. epa.gov The application of this compound as a photosensitizer to induce polymer degradation has also been a subject of research for many years. scientific.net

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is dynamic and multifaceted, driven by its potential in various advanced applications. A significant area of focus is its role as a precursor for the synthesis of iron oxide nanoparticles (NPs), particularly superparamagnetic iron oxide nanoparticles (SPIONs). researchgate.netmdpi.com Researchers are actively investigating how the synthesis conditions and the specific structure of this compound precursors (such as FeSt₂ and FeSt₃) influence the morphology, size, and magnetic properties of the resulting nanoparticles. acs.org Studies are delving into the molecular structure and composition of these precursors and the mechanisms by which they form nanoparticles through processes like thermal decomposition. acs.org

Another prominent research area is the catalytic activity of this compound, particularly its application as a pro-oxidant and photosensitizer in the controlled degradation of polymers, such as polyethylene. wikipedia.orgscientific.netresearchgate.netresearchgate.netmdpi.com Current studies are exploring its effect on the efficiency of antioxidant additives in polymers researchgate.net and elucidating its role in accelerating the early stages of photo-oxidative degradation by generating alkyl macroradicals and catalyzing the decomposition of alkyl hydroperoxides. researchgate.netmdpi.com

Furthermore, research continues into the electrochemical behavior of this compound, investigating its properties as an electrode material and its electro-catalytic effects on reactions like the oxidation of hydrogen peroxide. scientific.net While some studies have explored its potential in photocatalysis, results have indicated varying degrees of effectiveness depending on the specific application. scientific.net The ongoing research aims to establish clear structure-property relationships to tailor the properties of this compound and its derived materials for specific scientific and technological applications. acs.org

Synthesis methods for this compound continue to be refined in academic settings, with research focusing on optimizing techniques like saponification-metathesis and direct synthesis to achieve high purity and controlled properties for research applications. researchgate.netgoogle.comgoogle.com

Here is a summary of some research findings related to the synthesis and properties of this compound:

Synthesis MethodSoluble Iron Salt UsedCatalyst (if any)Reaction TemperatureProduct Yield (%)Product Purity (%)NotesSource
Saponification-MetathesisFerric chloride, sulfate (B86663), nitrateNone specified60-80 °C93.8-95.197.1-98.5Improved method ensuring complete stearic acid conversion. google.com
Saponification-MetathesisSoluble iron salt (unspecified)Zinc oxideNot specifiedHighHighStreamlined process with fewer steps.
Direct SynthesisFerric chloride, sulfate, nitrateNot specifiedRequires additivesLowerLowerStearic acid insolubility in water is a challenge. google.com
From Ferrous SulfateFerrous sulfateNone specifiedEthanol/water, air oxidationNot specifiedNot specifiedPrepared a trinuclear iron(III) stearate cluster. epa.gov

Table 1: Summary of this compound Synthesis Research Findings

Research on the effect of this compound on polymer degradation has provided quantitative data on its impact on the thermo-oxidative stability of polyethylene.

Polymer TypeAdditivesOIT (°C)OOT (°C)NotesSource
HDPEIrganox 1010 (0.1 wt%)~210~225Baseline stability with antioxidant alone. researchgate.net researchgate.net
HDPEThis compound (0.1 wt%)~160~170This compound alone reduces stability. researchgate.net researchgate.net
HDPEIrganox 1010 (0.1 wt%) + this compound (0.1 wt%)~180~190Combination shows reduced antioxidant efficiency compared to antioxidant alone. researchgate.net researchgate.net

Table 2: Effect of this compound on Thermo-oxidative Stability of HDPE (Illustrative Data based on trends described in source researchgate.net)

Studies on the electrochemical behavior of this compound electrodes have provided insights into their redox properties.

Electrode MaterialElectrolyteScan RateOxidation Peak Potential (V)Reduction Peak Potential (V)NotesSource
This compoundPhosphate (B84403) bufferLow~0.41~0.41Quasi-reversible reaction, diffusion controlled. scientific.net scientific.net
This compoundPhosphate bufferIncreasingShifts positivelyShifts negativelyReversibility decreases with increasing scan rates. scientific.net scientific.net

Table 3: Electrochemical Behavior of this compound Electrode (Illustrative Data based on trends described in source scientific.net)

These examples of detailed research findings illustrate the ongoing academic interest in understanding and utilizing the properties of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H105FeO6 B148104 Ferric stearate CAS No. 555-36-2

Properties

IUPAC Name

iron(3+);octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H36O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQSLVIGPHXVAK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H105FeO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80890507
Record name Octadecanoic acid, iron(3+) salt (3:1)
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Molecular Weight

906.3 g/mol
Source PubChem
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CAS No.

555-36-2, 5136-76-5
Record name Iron tristearate
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Record name Octadecanoic acid, iron salt (1:?)
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Record name Octadecanoic acid, iron(3+) salt (3:1)
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Record name Iron tristearate
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Record name FERRIC STEARATE
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Synthesis and Structural Characterization of Ferric Stearate

Methodologies for Ferric Stearate (B1226849) Synthesis

Several methodologies exist for the synthesis of ferric stearate, each with distinct technical considerations and resulting product characteristics. evitachem.com

Direct Synthesis Techniques

Direct synthesis methods typically involve the reaction between stearic acid and a soluble iron salt, often in the presence of a catalyst. evitachem.com Another direct approach involves the reaction between a fatty acid and a metal oxide at elevated temperatures, typically between 150 and 200°C. infona.pl While the direct synthesis method using soluble iron salts and stearic acid is considered relatively simple, the low solubility of stearic acid in water, coupled with the aqueous nature of soluble iron salt solutions, often necessitates the addition of organic solvents to achieve a homogeneous reaction system. This can lead to increased costs. google.com A direct salt-conversion approach involving the pyrolysis of iron stearate has also been reported for the synthesis of carbon-encapsulated magnetic iron nanoparticles. rsc.orgrsc.org

Saponification-Metathesis Synthesis Methods

The saponification-metathesis method is a widely employed technique for synthesizing metal stearates, including this compound. infona.plevitachem.comacs.org This method generally involves two main steps. First, the fatty acid (stearic acid) is saponified with an inorganic base, such as sodium hydroxide (B78521), at a temperature above the melting point of the acid (around 90°C) to produce a water-soluble stearate salt, such as sodium stearate. infona.plgoogle.comatamanchemicals.com In the second step, the resulting stearate salt solution reacts with a soluble iron(III) salt (metathesis or double decomposition reaction), causing the scarcely soluble iron(III) carboxylate (this compound) to precipitate from the system. infona.plgoogle.com

While this method is common, it can have disadvantages, such as low efficiency and the potential for contaminants in the final product, including residues of the unreacted stearic acid or the co-produced salt (e.g., NaCl or Na2SO4). infona.plgoogle.com Incomplete conversion of stearic acid in the saponification stage can lead to unreacted stearic acid entering the product, affecting its melting point and purity. google.com To address this, multi-stage processes involving filtration and re-alkalization can be employed to improve product purity. infona.pl

Precipitation from Metal Salt Solutions (e.g., Ferrous Sulfate (B86663), Ferric Chloride)

Precipitation from metal salt solutions is a specific approach within the saponification-metathesis framework. This compound can be synthesized by the double decomposition reaction between a soluble iron(III) salt, such as ferric chloride or ferric sulfate, and an alkalized stearic acid (sodium stearate). infona.plresearchgate.netbibliotekanauki.pl Iron(III) stearate has also been prepared by precipitation from a solution of sodium stearate with ferric chloride in an aqueous solution. researchgate.net Similarly, a derivative of a trinuclear iron(III) stearate cluster was prepared from ferrous sulfate and sodium stearate in an ethanol/water solvent with air oxidation. researchgate.net Increasing the pH of a solution of ferrous sulfate stirred with stearic acid can also lead to the formation of iron stearate structures. researchgate.netacs.org

The reaction between sodium stearate and ferric chloride or sulfate results in the formation of an orange-yellow this compound precipitate. google.com The purity and yield of the this compound obtained through precipitation methods can be influenced by reaction parameters. google.com

Influence of Reaction Parameters on Product Characteristics

Various reaction parameters significantly influence the characteristics of the synthesized this compound, including its purity, yield, and structural properties. researchgate.netnih.gov

The choice of solvent system can play a crucial role in the synthesis of this compound. In direct synthesis methods, organic solvents may be required to create a homogeneous reaction system due to the low solubility of stearic acid in water. google.com Mixed solvent systems, such as ethanol/water, have been explored in the synthesis of metal stearates. researchgate.netgoogle.com The composition of the solvent system can affect the solubility of reactants and products, influencing precipitation and crystal formation. For instance, the synthesis of a trinuclear iron(III) stearate cluster from ferrous sulfate and sodium stearate was conducted in an ethanol/water solvent. researchgate.net

Controlling the pH of the reaction medium is critical, particularly in precipitation methods. In the saponification stage of the saponification-metathesis method, the reaction is typically carried out at a pH of 9-10 to ensure the complete conversion of stearic acid to sodium stearate. google.comgoogle.com During the metathesis reaction between the sodium stearate solution and the soluble iron salt solution, the pH of the reaction solution is often monitored and controlled. For the precipitation of this compound from ferric chloride or sulfate solutions, the reaction is typically stopped when the pH reaches 3-4. google.com The pH of the solution can influence the hydrolysis of iron(III) salts, which is a complex process involving the formation of various aqua-hydroxo complexes. researchgate.netmdpi.com Controlling the pH can impact the coordination of Fe(III) to organic ligands and the subsequent precipitation of this compound. researchgate.net Studies on the synthesis of iron oxide nanoparticles, which can use iron stearates as precursors, have shown that adjusting the pH of the solution during co-precipitation can influence the size and monodispersity of the nanoparticles. mdpi.com

Table 1: Summary of this compound Synthesis Methods and Parameters

Synthesis MethodKey ReactantsTypical ConditionsAdvantagesDisadvantages
Direct Synthesis (Acid + Oxide)Fatty Acid, Metal OxideElevated temperature (150-200°C)Relatively simple route infona.plMay have low efficiency and contaminants infona.pl
Direct Synthesis (Acid + Salt)Stearic Acid, Soluble Iron SaltPresence of catalyst evitachem.com, Organic solvent may be needed google.comRelatively simple route google.comStearic acid insolubility in water requires organic solvents, increasing cost google.com
Saponification-MetathesisStearic Acid, Inorganic Base, Soluble Iron SaltSaponification at ~90°C, Metathesis at lower temp (~60°C) infona.plgoogle.comCommon method infona.plevitachem.comacs.orgLow efficiency, potential for contaminants (unreacted acid, salts) infona.plgoogle.com
Precipitation (from Fe(III) Salts)Sodium Stearate, Ferric Chloride/SulfateAqueous solution, pH controlled (e.g., stop at pH 3-4) google.comWidely used approach infona.plresearchgate.netbibliotekanauki.plPurity and yield influenced by parameters google.com
Precipitation (from Fe(II) Salts)Sodium Stearate, Ferrous SulfateEthanol/water solvent, Air oxidation, pH adjustment researchgate.netacs.orgCan form specific iron stearate structures researchgate.netacs.orgMay involve oxidation step researchgate.netacs.org

Table 2: Influence of pH on Saponification Stage (Example Data from Literature)

Initial ReactantsBase Solution ConcentrationSaponification TemperatureTarget pHOutcomeSource
Stearic Acid, NaOH0.5%-3% (W/W)90-95°C9-10Sodium stearate solution obtained google.comgoogle.com google.comgoogle.com
Stearic Acid, NaOH solutionNot specified85°CNot specifiedStearic acid dissolved atamanchemicals.com atamanchemicals.com

Table 3: Influence of pH on Metathesis Stage (Example Data from Literature)

Stearate Solution TempIron Salt Solution TempIron Salt ConcentrationStop pHOutcomeYield (%)Purity (%)Source
70°C (Sodium Stearate)60°C (Ferric Chloride)5% (W/W)3-4Orange-yellow precipitate formed google.com93.8-95.1 google.com97.6 google.com google.com
80°C (Sodium Stearate)50°C (Ferric Chloride)3% (W/W)3-4Orange-yellow precipitate formed google.com94.6 google.com97.1 google.com google.com
65°C (Sodium Stearate)65°C (Ferric Chloride)1% (W/W)3-4Orange-yellow precipitate formed google.com94.4 google.com97.4 google.com google.com
60°C (Sodium Stearate)70°C (Ferric Sulfate)10% (W/W)3-4Orange-yellow precipitate formed google.com94.9 google.com98.2 google.com google.com
Temperature and Duration of Reaction

Reaction temperature and duration play significant roles in the synthesis of this compound. In the saponification-metathesis method, the saponification of stearic acid with sodium hydroxide is typically carried out at elevated temperatures, ranging from 85°C to 95°C, to ensure complete conversion to sodium stearate google.comgoogle.com. The subsequent metathesis reaction with the iron salt solution is often conducted at a lower temperature, typically between 50°C and 80°C . Specific protocols might involve adding a preheated iron salt solution at 50-70°C to the sodium stearate solution cooled to 50-80°C . The reaction time for the metathesis step can vary, generally ranging from 15 to 35 minutes . Studies on the synthesis of metal stearates for nanoparticle production have also shown that reaction temperature and duration are key parameters influencing the size and shape of the resulting metal oxide nanoparticles researchgate.net.

Here is a summary of typical temperature ranges for the saponification-metathesis synthesis:

StepTemperature Range (°C)
Saponification85-95
Metathesis Reaction50-80
Preheated Iron Salt Solution50-70
Metal to Acid Ratio

The ratio of the metal salt (iron(III) salt) to stearic acid (or sodium stearate) is a critical factor influencing the stoichiometry and composition of the resulting iron stearate. The synthesis of different iron stearates, such as FeSt₂ and FeSt₃, is related to the initial iron precursor used (iron(II) or iron(III)) and the reaction conditions, including pH acs.orgnih.gov. For instance, synthesizing this compound (FeSt₃) involves introducing three stearate chains per iron atom acs.orgnih.gov. The precise metal-to-acid ratio in the reaction mixture dictates the potential for forming different iron stearate species and polynuclear complexes . Studies investigating the synthesis of metal oxide nanoparticles from metal stearates have highlighted the importance of the metal-to-acid ratio in controlling the size and shape of the nanocrystals researchgate.net.

Presence of Catalysts (e.g., Zinc Oxide)

The use of catalysts can influence the efficiency and rate of the this compound synthesis. While the saponification-metathesis method is a common approach, some protocols incorporate catalysts to improve yield and reaction rate . Zinc oxide (ZnO) is mentioned as a catalyst in certain iron stearate preparation methods google.com. For example, one method involves adding a soluble iron salt solution and a zinc oxide catalyst to a cooled sodium stearate solution google.com. The use of catalysts like zinc oxide can streamline the synthesis process, potentially leading to fewer steps and shorter reaction times, which can be advantageous for scaling up production . While some research focuses on metal catalysts for reactions involving stearic acid, such as hydrogenation sioc-journal.cnosti.gov, the specific catalytic role of zinc oxide in the direct synthesis of this compound from sodium stearate and iron salt is primarily noted in patent literature and synthesis protocols google.com.

Structural Elucidation of this compound Compounds

The structural characterization of this compound compounds reveals complex molecular arrangements that go beyond simple monomeric units. These structures significantly influence the properties and potential applications of iron stearates, particularly as precursors for nanoparticles acs.orgnih.gov.

Molecular and Three-Dimensional (3D) Structural Analysis

Molecular and three-dimensional (3D) structural analysis techniques are employed to understand the intricate architecture of this compound. Unlike simple salts, iron stearates, especially those derived from iron(III), tend to form polynuclear complexes acs.orgnih.govevitachem.com. The molecular and 3D structural nature of iron carboxylates, including stearates, is known to impact the characteristics of resulting iron oxide nanoparticles acs.orgnih.gov. While a simple molecular formula like C₅₄H₁₀₅FeO₆ represents the elemental composition of this compound scbt.comechemi.comnih.gov, the actual structure in solid form or solution involves complex coordination of stearate ligands to iron centers, often forming larger aggregates acs.orgnih.gov. Techniques such as X-ray diffraction (XRD), mass spectrometry (e.g., MALDI-TOF), and infrared (IR) spectroscopy are utilized to probe the molecular structure and composition of these compounds researchgate.net. PubChem notes that conformer generation for the 3D structure of this compound is disallowed due to the large number of atoms, flexibility, and its nature as a mixture or salt nih.gov.

Identification of Iron Polynuclear Complexes (e.g., [Fe₃(µ₃-O)St₆·xH₂O]Cl, [Fe₇(µ₃-O(H))₆(µ₂-OH)ₓSt₁₂–₂ₓ]St)

Research has identified the presence of iron polynuclear complexes within this compound structures. These are not discrete Fe(stearate)₃ molecules but rather aggregates where multiple iron atoms are bridged by oxygen or hydroxyl groups and coordinated by stearate ligands acs.orgnih.govevitachem.comcolab.ws. For instance, one study indicates that iron stearates consist of lamellar structures containing planes of iron polynuclear complexes acs.orgnih.govevitachem.comcolab.ws.

Specific polynuclear complexes have been identified depending on the synthesis conditions and the starting iron precursor. FeSt₂ (synthesized from ferrous chloride) is mainly composed of the polynuclear complex [Fe₃(µ₃-O)St₆·xH₂O]Cl acs.orgnih.govevitachem.comresearchgate.netcolab.wssaludcapital.gov.co. In contrast, FeSt₃ (synthesized from ferric chloride) is often a mixture containing primarily [Fe₇(µ₃-O(H))₆(µ₂-OH)ₓSt₁₂–₂ₓ]St, along with some [Fe₃(µ₃-O)St₆·xH₂O]St and free stearic acid rsc.orgacs.orgnih.govcolab.wssaludcapital.gov.co. The formation of these larger polynuclear complexes in FeSt₃ has been linked to higher hydrolysis and condensation rates in the iron(III) chloride solution compared to iron(II) chloride acs.orgnih.govcolab.ws. These polynuclear structures act as precursors or intermediates in the formation of iron oxide nanoparticles upon thermal decomposition acs.orgnih.govresearchgate.net.

Here is a summary of identified iron polynuclear complexes in iron stearates:

Iron Stearate TypePrimary Polynuclear Complex(es)Other Components
FeSt₂[Fe₃(µ₃-O)St₆·xH₂O]ClLittle to no free stearate
FeSt₃Primarily [Fe₇(µ₃-O(H))₆(µ₂-OH)ₓSt₁₂–₂ₓ]StSome [Fe₃(µ₃-O)St₆·xH₂O]St, free stearic acid

Fe²⁺/Fe³⁺ Ratio in Iron Stearate Samples

The ratio of Fe²⁺ to Fe³⁺ can be a critical characteristic in iron-containing compounds, particularly those used as precursors for materials like iron oxide nanoparticles, as this ratio can influence the resulting material's properties, including magnetic behavior sci-hub.se. While the theoretical formula for this compound (iron(III) stearate) implies that iron is solely in the +3 oxidation state, the actual composition of synthesized or commercial samples can be more complex and may involve a mixture of oxidation states or polynuclear structures containing both Fe²⁺ and Fe³⁺.

Research on iron stearates, particularly in the context of nanoparticle synthesis, has highlighted the importance of the iron content and the potential for different iron species within the structure acs.orgacs.org. The differences observed in the structure and physical properties of various iron stearate products can be attributed, in part, to variations in the Fe²⁺/Fe³⁺ ratio within the samples bibliotekanauki.plresearchgate.net.

Methods for determining the Fe²⁺/Fe³⁺ ratio in iron-containing materials exist, such as UV-Vis spectrophotometry based on the reaction of Fe²⁺ with 1,10-phenanthroline (B135089) sci-hub.se. This technique allows for the determination of Fe²⁺ content and total iron content, from which the Fe³⁺ content and the ratio can be calculated sci-hub.se. Another method mentioned for determining the Fe²⁺/Fe³⁺ molar ratio in wustite-based iron catalyst precursors is manganometric titration bibliotekanauki.pl. While these methods are described for iron oxides and catalysts, similar analytical principles could potentially be adapted or applied to analyze the iron oxidation states present in complex iron stearate samples. The presence of both Fe²⁺ and Fe³⁺ has been observed in iron oxide nanocrystals derived from iron oleate (B1233923) precursors, suggesting that mixed oxidation states can be relevant in metal-organic iron compounds scispace.com.

Purity Assessment and Compositional Analysis

Assessing the purity and determining the precise chemical composition of this compound samples are crucial for understanding their properties and ensuring consistency, especially when used as precursors in other processes . Commercial "this compound" may not be a simple, pure compound but rather a mixture, potentially containing free stearic acid and complex iron species epa.gov.

Elemental analysis, such as determining the percentages of carbon, hydrogen, iron, and oxygen, is a fundamental technique for compositional analysis . This helps in verifying if the iron content is close to the theoretical value for iron(III) tristearate or if it suggests a different stoichiometry or the presence of impurities.

Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into the thermal behavior and composition of iron stearates, helping to identify the presence of components like unreacted stearic acid epa.govbibliotekanauki.pl. The gradual diminishing of the band corresponding to unreacted stearic acid in DSC analysis can indicate the progress of a synthesis reaction bibliotekanauki.pl.

Spectroscopic methods, including mid- and far-IR, ¹H NMR, and ¹³C NMR spectroscopy, are valuable tools for structural and compositional characterization, enabling the identification of different species present in the sample, such as stearic acid and specific iron-carboxylate complexes epa.gov. FTIR spectroscopy, in particular, can be used for product quality control and identification by monitoring characteristic absorption bands bibliotekanauki.plresearchgate.net.

Microscopic examination and laser diffraction particle size analysis can be applied to assess the physical characteristics of the precipitated product, such as grain size and the presence of contaminants like unwashed salts bibliotekanauki.plresearchgate.net. The presence of contamination originating from unreacted starting materials or byproducts can affect the purity and properties of the final product bibliotekanauki.pl.

The detailed characterization of iron stearate precursors synthesized with different iron-to-stearate ratios (e.g., FeSt₂ and FeSt₃) has revealed variations in their molecular structure and composition, highlighting the importance of thorough analysis to understand the nature of these compounds acs.orgacs.org. For instance, FeSt₃ has been shown to be a mixture containing different polynuclear iron complexes and free stearic acid, whereas FeSt₂ is primarily composed of a specific trinuclear complex acs.org. These findings underscore that the compositional analysis of iron stearate can be complex and may involve identifying and quantifying various iron-containing species and organic components.

Thermal and Oxidative Behavior of Ferric Stearate

Pyrolysis and Oxidation Processes

The pyrolysis and oxidation of ferric stearate (B1226849) are characterized by a multistage decomposition process. researchgate.netresearchgate.net This complex breakdown involves the formation of intermediate iron species before reaching final solid-state products. researchgate.netresearchgate.net

Multistage Decomposition Mechanisms

The thermal decomposition of ferric stearate initiates at approximately 200 °C. researchgate.netresearchgate.net Between 200 and 300 °C, several processes can occur simultaneously. researchgate.netresearchgate.net These include the transformation of ferric (III) stearate into ferrous (II) stearate, the direct conversion of ferric (III) stearate to Fe₃O₄, and the decomposition of ferrous (II) stearate to Fe₃O₄. researchgate.netresearchgate.net As the temperature increases to 300-350 °C, iron(II) oxide (FeO) is formed, coinciding with the complete decomposition of ferric (III) stearate. researchgate.netresearchgate.net Further heating up to 500 °C leads to the oxidation of FeO to Fe₃O₄. researchgate.netresearchgate.net

Final Solid-State Products of Thermal Decomposition (e.g., Fe₃O₄)

The ultimate solid-state product of the thermal decomposition of this compound under oxidative conditions is typically magnetite (Fe₃O₄). researchgate.netresearchgate.net This occurs through the oxidation of the intermediate iron(II) oxide (FeO) at temperatures up to 500 °C. researchgate.netresearchgate.net Magnetite nanoparticles with a spinel Fe₃₋ₓO₄ structure can be synthesized by the thermal decomposition of iron stearate. acs.orgmdpi.com The specific iron oxide phase and morphology of the resulting nanoparticles can be influenced by the decomposition conditions, including the atmosphere and the presence of surfactants. acs.orgmdpi.comnih.gov

Degradation Kinetics

The degradation kinetics of this compound can be analyzed using various kinetic models to understand the reaction rates and activation energies involved in the decomposition process. researchgate.netresearchgate.net

Isoconversional Model Analysis

Isoconversional methods, also known as model-free methods, are frequently used for the kinetic analysis of thermal degradation data obtained from thermal analysis measurements. conicet.gov.arnih.govmdpi.com These methods allow for the estimation of the apparent activation energy as a function of the degree of conversion without assuming a specific reaction mechanism. conicet.gov.arnih.govmdpi.com Studies on the degradation kinetics of this compound have utilized isoconversional models. researchgate.netresearchgate.net While specific data for this compound from isoconversional analysis were mentioned as being performed, the detailed results (e.g., activation energy as a function of conversion) were not explicitly provided in the search snippets beyond the mention of the method's application. researchgate.netresearchgate.net However, for similar thermal degradation processes of polymers and other materials, isoconversional methods like Friedman, Flynn–Wall–Ozawa (FWO), and Kissinger–Akahira–Sunose (KAS) are commonly applied to determine activation energies across the conversion range. conicet.gov.arnih.govmdpi.commdpi.comresearchgate.net

Reaction-Order Model Analysis and Activation Energies

Reaction-order models are another approach used to analyze degradation kinetics. For this compound, analysis using a reaction-order model has identified multiple contributions to the decomposition process. researchgate.netresearchgate.net Five contributions were identified with activation energy values ranging from 110 to 250 kJ/mol. researchgate.netresearchgate.net These values were compared with results from isothermal experiments. researchgate.netresearchgate.net

Below is a table summarizing representative activation energy ranges that might be observed in the thermal decomposition of metal stearates, including this compound, based on the search results. It is important to note that the specific values can vary depending on the experimental conditions and the precise nature of the material.

Compound TypeAnalysis MethodActivation Energy Range (kJ/mol)NotesSource
This compoundReaction-order model110-250Five identified contributions researchgate.netresearchgate.net
Iron soaps (stearate/myristate)Various equations (e.g., Freeman Carroll's, Coat-Redern's, Horowitz-Metzer's)32.1 - 159.7 (7.67 to 38.18 k.cal/mole converted)Zero-order kinetics observed for decomposition reaction socialresearchfoundation.com

Note: 1 k.cal ≈ 4.184 kJ. The range 7.67 to 38.18 k.cal/mole converts to approximately 32.1 to 159.7 kJ/mol.

Thermal Decomposition as a Route for Nanoparticle Synthesis

Thermal decomposition is a highly effective strategy for synthesizing nanosized metal oxides with controlled structures and properties. For iron oxide nanoparticle synthesis, this method allows for the tuning of nanoparticle size, shape, and composition, often explained by the LaMer theory, which involves a distinct separation between nucleation and growth steps. researchgate.netacs.org Metal carboxylates, including this compound, are widely used as precursors in thermal decomposition processes for generating metal oxide nanoparticles. researchgate.netnih.gov This method is considered low-cost and simple, allowing for the precise control of the oxidation state, shape, and size of nanoparticles by varying external conditions such as atmosphere, organic ligands, temperature, and treatment time. researchgate.netresearchgate.net

Iron stearate serves as a widely used precursor for synthesizing iron oxide nanoparticles (NPs) due to its stability and ability to form various morphologies. The mechanism involves the stearate ligands stabilizing the iron ions, which facilitates controlled nucleation and growth of nanoparticles.

Formation of Iron Oxide Nanoparticles

The thermal decomposition of this compound can lead to the formation of various iron oxide phases, primarily magnetite (Fe₃O₄) and potentially wüstite (FeO) and hematite (B75146) (Fe₂O₃) depending on the temperature and atmosphere. researchgate.net Studies investigating the pyrolysis and oxidation of ferric (III) stearate by techniques such as thermogravimetric analysis (TGA), X-ray diffraction (XRD), and Mössbauer spectroscopy have shown that the process is multistage. researchgate.net

Isothermal experiments indicate that ferric (III) stearate begins to decompose at approximately 200 °C, producing ferrous (II) stearate. researchgate.net Between 200 and 300 °C, several processes can occur simultaneously: the conversion of ferric (III) stearate to ferrous (II) stearate, ferrous (II) stearate to Fe₃O₄, and ferric (III) stearate directly to Fe₃O₄. researchgate.net At temperatures between 300 and 350 °C, iron (II) oxide (FeO) is formed with the complete decomposition of ferric (III) stearate. researchgate.net Further heating up to 500 °C in an oxidative environment leads to the oxidation of FeO to Fe₃O₄, with Fe₃O₄ being the final solid-state product under these conditions. researchgate.net

Thermal decomposition of iron stearate (Fe(stearate)₂) assisted by oleic acid in solvents like octyl ether or eicosene under air has been shown to reproducibly synthesize spherical iron oxide nanoparticles with a spinel Fe₃₋ₓO₄ structure. rsc.org Under similar conditions but in an argon atmosphere, core-shell FeO@Fe₃₋ₓO₄ nanoparticles of the same size were obtained. rsc.org

Control of Nanoparticle Size and Shape through Pyrolysis Parameters

The size and shape of iron oxide nanoparticles synthesized by thermal decomposition of this compound are highly dependent on pyrolysis parameters such as temperature, heating rate, reaction time, and the presence and type of surfactants or ligands. researchgate.netresearchgate.net High-temperature methods are particularly well-suited for controlling particle size as crystal growth primarily occurs at the high-temperature stage and can be stopped by rapidly decreasing the temperature. mdpi.com

Varying the pyrolysis temperature and duration can control the size and shape of the nanocrystals formed from metal stearates. researchgate.net For instance, increasing the photothermal temperature during a light-assisted synthesis using iron stearate as a precursor resulted in larger nanoparticles, with sizes increasing from approximately 1-2 nm at 160 °C to about 10 nm at 200 °C. nih.gov Heating rates also play a role; similar final nanoparticle radii were observed for syntheses with heating rates of 3 K/min and 9 K/min, while a slower heating rate of 1 K/min resulted in slightly smaller nanoparticles. acs.org

The concentration and nature of surfactants or ligands are crucial in directing nanoparticle growth and controlling shape, potentially leading to anisotropic shapes. researchgate.netnih.gov The ratio of precursor to ligand can influence the size of the final nanoparticles. acs.org For example, in the synthesis of iron oxide nanoparticles from iron pentacarbonyl with oleic acid as a surfactant, the Fe(CO)₅/oleic acid ratio was found to control the final nanoparticle size. acs.org

The reaction environment, such as the presence of air or an inert atmosphere like argon, also impacts the composition and shape of the resulting nanoparticles. rsc.org

Influence of Iron Stearate Precursor Structure on Nanoparticle Characteristics

The molecular and three-dimensional structure of iron carboxylate precursors, including iron stearates, significantly affects the shape, size, and composition of the resulting iron oxide nanoparticles. nih.govacs.org The origin and purity of the iron stearate precursor can influence the shape and size of the resulting nanoparticles. researchgate.net Variations in the precursor's origin (e.g., commercial versus homemade) can lead to different particle morphologies, such as spherical, cubic, or triangular shapes. researchgate.net High-purity homemade precursors have been shown to result in uniformly spherical nanoparticles, while impurities in commercial precursors can lead to anisotropic shapes.

Studies have investigated the molecular structure and composition of iron stearate precursors synthesized with different numbers of stearate chains, specifically iron (II) stearate (FeSt₂) and iron (III) stearate (FeSt₃). nih.govacs.org These precursors consist of lamellar structures containing planes of iron polynuclear complexes separated by stearate chains. acs.org The iron content within these polycations differs between FeSt₂ and FeSt₃. acs.org FeSt₂ is primarily composed of [Fe₃-(μ₃-O)St₆·xH₂O]Cl, while FeSt₃ is a mixture mainly containing [Fe₇(μ₃-O(H))₆(μ₂-OH)ₓSt₁₂₋₂ₓ]St along with some [Fe₃(μ₃-O)St₆·xH₂O]St and free stearic acid. acs.org The formation of larger polynuclear complexes in FeSt₃ is linked to higher hydrolysis and condensation rates during its synthesis from iron(III) chloride. acs.org

The hydration rate of iron stearates can be decisive in controlling nanoparticle shape. nih.gov For instance, nanocubes with straight faces were obtained using dehydrated FeSt₃, whereas dehydrated FeSt₂ resulted in rounded cubes. nih.gov This effect is attributed to the different thermal stability of the stearates, which influences the kinetics of monomer generation and thus nucleation. nih.gov The decomposition kinetics of iron stearates also affect the size of the resulting nanoparticles; FeSt₂ and dehydrated FeSt₂ decompose more significantly at lower temperatures than FeSt₃, favoring nucleation over growth and leading to smaller nanoparticles. nih.gov

The presence of water in the synthesis can negatively impact nanoparticle shape control, potentially by causing surfactants like oleates to form micelles instead of stabilizing specific faces of nuclei. nih.gov This may explain why cubic morphology is observed only when the water content is low. nih.gov

The structural differences in iron stearate precursors, particularly the nature of their polynuclear complexes, act as nucleation seeds that influence the size and monodispersity of the resulting nanoparticles. FeSt₃'s polynuclear complexes (e.g., Fe₇ clusters) can lead to smaller, monodisperse nanoparticles (5–10 nm), while FeSt₂'s monomeric precursors tend to yield larger particles (20–50 nm).

Table 1: Influence of Iron Stearate Precursor Structure and Conditions on Nanoparticle Characteristics

Precursor TypeHydration LevelSurfactant Ratio (NaOl/OA)Resulting ShapeCompositionNotesSource
Commercial FeSt₃Not specifiedNot specifiedOctopodsNot specifiedAdapted Pellegrino protocol with DBE nih.gov
FeSt₃Dehydrated1:1NanocubesCore-shell Fe₁₋ₓO@Fe₃₋ₓO₄Nanocubes with straight faces nih.gov
FeSt₂Dehydrated4:1NanoplatesNot specifiedFlat shape confirmed with 3D TEM nih.gov
FeSt₂Hydrated/DehydratedNot specifiedSphericalNot specifiedSmaller size compared to FeSt₃ precursors nih.gov
FeSt₂Not specifiedOleic acidSphericalSpinel Fe₃₋ₓO₄In octyl ether or eicosene under air rsc.org
FeSt₂Not specifiedOleic acidSphericalCore-shell FeO@Fe₃₋ₓO₄In octyl ether or eicosene under argon rsc.org
Commercial this compoundNot specifiedOleic acidSpherical, Cubic, TriangularMaghemite (γ-Fe₂O₃)Purity influences shape researchgate.net
Homemade this compoundNot specifiedOleic acidSphericalMaghemite (γ-Fe₂O₃)High purity leads to uniform spheres

{['Precursor Type', 'Hydration Level', 'Surfactant Ratio (NaOl/OA)', 'Resulting Shape', 'Composition', 'Notes', 'Source']}">

Table 2: Thermal Decomposition Stages of Ferric (III) Stearate

Temperature Range (°C)Observed ProcessesPrimary Solid Product(s)Source
~200Initiation of decompositionFerrous (II) stearate researchgate.net
200 - 300Ferric (III) stearate → Ferrous (II) stearate; Ferrous (II) stearate → Fe₃O₄; Ferric (III) stearate → Fe₃O₄Fe₃O₄, Ferrous (II) stearate researchgate.net
300 - 350Complete decomposition of ferric (III) stearateIron (II) oxide (FeO) researchgate.net
Up to 500Oxidation of FeO to Fe₃O₄ (in oxidative environment)Fe₃O₄ researchgate.net

{['Temperature Range (°C)', 'Observed Processes', 'Primary Solid Product(s)', 'Source']}">

Catalytic Activity of Ferric Stearate

Catalysis in Polymer Degradation

Ferric stearate (B1226849) is an effective pro-oxidant additive used to enhance the abiotic degradation of polymers, primarily through thermo-oxidation and photodegradation. researchgate.nettul.czresearcher.life This catalytic activity leads to the production of oxygenated fragments with lower molar mass, which can then be more readily assimilated by microorganisms in a subsequent biotic process. researchgate.net The use of metal catalysts like ferric stearate significantly increases the intensity of degradation in polymers such as PE and PP when exposed to environmental factors. tul.cz

Photo-oxidative Degradation of Polyethylene (B3416737) and Polypropylene (B1209903)

Pro-oxidants such as metal stearates accelerate the initiation of photo-oxidation by the rapid generation of alkyl macroradicals. nih.gov this compound can accelerate the initiation of polyethylene degradation by generating additional alkyl macroradicals. mdpi.comresearchgate.net This is related to the fact that the C-H bond in the this compound ligand is more easily dissociated compared to the PE matrix, leading to the generation of H radicals. mdpi.comcolab.wsresearchgate.netnih.gov

Metal stearates catalyze the decomposition of alkyl hydroperoxides, accelerating the cleavage of polymer chains. nih.gov this compound can catalyze the decomposition of alkyl hydroperoxides during the oxidative degradation phase of polyethylene. mdpi.comresearchgate.net This catalytic activity is attributed to the Fe³⁺/Fe²⁺ redox pair, which can catalyze the decomposition of alkyl peroxides under UV irradiation. mdpi.com The decomposition of hydroperoxides leads to the formation of alkoxy and peroxy radicals, propagating the degradation chain reaction. up.ac.za

The incorporation of this compound is significantly effective in increasing the rate of reduction of molecular weight of polyethylene. mdpi.com The generated H radicals, resulting from the dissociation of the C-H bond in the this compound ligand, participate in the coupling reaction of primary alkyl macro radicals, leading to molecular weight reduction. mdpi.comcolab.wsresearchgate.netnih.gov This significantly increases the initial rate of molecular weight reduction of PE. mdpi.comcolab.wsresearchgate.netnih.gov The rapid reduction of molecular weight leads to numerous breaks in the polymer backbone, resulting in physical changes such as crack formation on the film surface. mdpi.com

Here is a table illustrating the change in molecular weight of LLDPE films with and without this compound (FeSt₃) under different UV irradiation times, based on research findings:

SampleUV Irradiation Time (h)Molecular Weight (Mv)
Pure LLDPE052231
Pure LLDPE120Not specified
PE-0.1FS052231
PE-0.1FS120Significantly lower
PE-0.5FS052231
PE-0.5FS120Significantly lower
PE-0.7FS052231
PE-0.7FS120Significantly lower

Note: Specific molecular weight values after irradiation for FeSt₃-containing samples were not provided in the source, but the text indicates a significant reduction. mdpi.com

Synergistic effects of pro-oxidants, including metal stearates, have been observed in polymer degradation. mdpi.com Effective PE degradation is enhanced by the synergistic effect of iron and cobalt stearate combined at the same concentration when subjected to accelerated aging (thermal and photo-oxidation). mdpi.com This synergistic effect was found to be more pronounced in thermal degradation than in UV degradation for these films. mdpi.com Additionally, the combination of TiO₂ nanoparticles and this compound powders has been used to promote the photo-degradation and thermo-oxidative degradation of low-density polyethylene films. colab.ws After 30 days of thermo-oxidative degradation, films containing both TiO₂ and this compound exhibited significant changes in chemical structure and mechanical properties, with a substantial decrease in tensile strength and elongation at break. colab.ws

Comparative studies have shown that the efficiency of metal stearates as pro-oxidants varies. Iron stearate is considered a good photo-oxidation aid to initiate the photo-oxidative degradation of polyethylene, while manganese stearate mainly plays a role in the thermo-oxidative degradation of polyethylene. mdpi.comresearchgate.net Under photo-oxidative conditions, iron stearate has shown a greater influence on the properties of ethylene-norbornene copolymers compared to manganese stearate. aidic.it The accelerated increase of the carbonyl index, an indicator of degradation, was more pronounced with iron stearate under photo-oxidation. aidic.it Conversely, under thermal oxidation conditions, manganese stearate demonstrated higher efficiency in promoting oxo-degradation compared to iron. aidic.it

In the photo-oxidative degradation of PP films, this compound was found to be more effective as a prodegradant additive than cupric stearate. up.ac.za While cupric stearate can provide some stabilizing effect at higher concentrations due to UV light absorption, this compound consistently facilitated faster degradation in HDPE films compared to cupric stearate. up.ac.za

Here is a table comparing the effectiveness of this compound and cupric stearate on the increase in Carbonyl Index (CI) for PP films during QUV weathering:

AdditiveConcentration (wt-%)CI Increase (Arbitrary Units) after 100 h QUV
None0Minimal increase
This compoundLowSignificant increase
Cupric StearateLowModerate increase

Note: Specific CI values were not provided in the source, but the text indicates relative effectiveness. up.ac.za

Thermo-oxidative Degradation of Polymers

This compound functions as a pro-oxidant in the thermo-oxidative degradation of polymers such as polyethylene (PE) and polypropylene (PP). This catalytic activity accelerates the breakdown of the polymer chains when exposed to heat and oxygen. Studies have investigated its effect on the degradation of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE) films. researchgate.netresearchgate.netmdpi.comup.ac.zaippi.ac.irippi.ac.ir The presence of this compound can significantly increase the rate of oxidative degradation. mdpi.comup.ac.za

Influence on Thermal Stability and Oxidation Rate

The incorporation of this compound into polymer matrices has a notable influence on their thermal stability and oxidation rate. Research indicates that this compound can accelerate the thermal oxidation of HDPE films. ippi.ac.irippi.ac.ir The rate of photo-oxidative degradation of PE films containing this compound is reported to be much faster than that of pure LLDPE films. mdpi.com this compound not only enhances the oxidative degradation process but also contributes significantly to the early stages of photo-oxidative degradation of polyethylene. mdpi.com This acceleration is potentially related to the Fe³⁺/Fe²⁺ redox pair catalyzing the decomposition of alkyl peroxides under UV irradiation. mdpi.com

Data from studies on HDPE films containing this compound as a pro-oxidant show an increase in the carbonyl index over time when subjected to thermo-oxidative aging. For instance, the carbonyl index of HDPE increased upon the addition of oxidized polyethylene containing trace amounts of iron(III) stearate after a certain period of aging at 90°C. ippi.ac.irippi.ac.ir

This compound's effect on thermal stability can be assessed through techniques like Oxidation Induction Temperature (OIT) and Oxidation Onset Temperature (OOT). Studies have shown that adding this compound to HDPE can reduce the OIT, indicating a decrease in thermal stability. up.ac.za

Interaction with Antioxidants

This compound can interact with antioxidants present in polymer formulations, influencing their stabilization efficiency. Research has confirmed that this compound reduces the stabilization efficiency of phenolic antioxidants in polyethylene, both in the melt and solid states. researchgate.net The efficiency of the phenolic antioxidant in thermo-oxidative stabilization can be altered by changing the weight ratio of the antioxidant to this compound. researchgate.net This suggests a potential antagonistic effect where the presence of this compound can counteract the protective action of antioxidants. stabilization-technologies.commmu.ac.ukmdpi.com

Catalysis in Other Chemical Reactions

Oil Upgrading and In-Situ Combustion

This compound has been investigated for its potential catalytic role in oil upgrading and in-situ combustion processes, particularly for heavy oil recovery. It has been studied as an oil-dispersed catalyst. researchgate.netresearchgate.net The pyrolysis and oxidation process of this compound are considered important for its catalytic function in these applications. researchgate.net Analysis of the degradation kinetics of ferric(III) stearate has been performed to understand its catalytic mechanism as an oil-dispersed catalyst for in-situ catalytic upgrading of heavy oil and in-situ combustion. researchgate.netresearchgate.net During the oxidation process of crude oil, this compound and in-situ formed iron oxide nanoparticles may play catalytic roles. researchgate.netresearchgate.net

Esterification Reactions

While ferric salts are known to catalyze esterification reactions, the available search results primarily detail the catalytic activity of ferric chloride hexahydrate (FeCl₃·6H₂O) in this context, rather than this compound.

Photocatalytic Decolorization of Organic Dyes (e.g., Methylene (B1212753) Blue)

This compound has been utilized as a photocatalyst for the decolorization of methylene blue (MB) aqueous solutions under sunlight irradiation. researchgate.netscientific.net However, studies indicate that this compound alone showed minimal promotion to the decolorization of MB aqueous solutions compared to other photocatalysts like ferrocene (B1249389) and NiDBC. researchgate.netscientific.net

Synergistic Effects with Other Photocatalysts (e.g., Ferrocene, NiDBC)

The synergistic effects of this compound, ferrocene, and nickel N,N-dibutyldithiocarbamate (NiDBC) on photocatalysis have been investigated. researchgate.netscientific.netresearchgate.net When mixed with NiDBC, the absorbance ranges of both this compound and ferrocene were broadened. researchgate.netscientific.net

Influence on Absorption Intensity and Redox Abilities

Studies have investigated the influence of this compound on the absorption intensity and redox abilities of photocatalysts. Adding this compound to either ferrocene or NiDBC reduced the absorption intensity in the range of 400-550nm. scientific.net Cyclic voltammetry results indicated that the redox ability of ferrocene was inhibited by this compound, and the addition of NiDBC may enhance this inhibition. scientific.net NiDBC also reduced the redox ability of this compound. scientific.net

Electro-Catalytic Oxidation of Hydrogen Peroxide

The electro-catalytic effects of this compound on hydrogen peroxide (H₂O₂) have been investigated. scientific.net A this compound electrode, prepared using fluorine tin oxide (FTO) conductive glass, showed quasi-reversible electrochemical behavior in phosphate (B84403) buffer. scientific.net The study indicated that the this compound electrode reaction in phosphate buffer is diffusion controlled and the process is quasi-reversible. scientific.net The oxidation peak current became larger with the increase of H₂O₂ concentration, indicating a catalytic current generation. scientific.net

Advanced Characterization Techniques for Ferric Stearate in Research

Spectroscopic Methods

Spectroscopy is a fundamental tool in the characterization of ferric stearate (B1226849), offering a non-destructive means to probe its molecular and electronic structure. Each method provides unique information, and a multi-technique approach is often required for a complete picture.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of ferric stearate, FTIR is primarily used to confirm the formation of the salt by observing the vibrational modes of the carboxylate group.

The key diagnostic region in the FTIR spectrum of this compound involves the carboxylate (COO⁻) stretching vibrations. Upon reaction of stearic acid with an iron(III) salt, the characteristic carbonyl (C=O) stretching band of the carboxylic acid, typically found around 1700 cm⁻¹, disappears. researchgate.net In its place, two new prominent bands appear, corresponding to the antisymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate anion. The positions of these bands are sensitive to the coordination mode of the carboxylate ligand to the metal center.

Detailed Research Findings: Studies on the synthesis of iron(III) stearate show the appearance of a strong absorption band for the antisymmetric COO⁻ stretching vibration around 1580 cm⁻¹. researchgate.net The symmetric COO⁻ stretching vibration is observed at approximately 1400 cm⁻¹. researchgate.net The separation between these two bands (Δν = νₐₛ - νₛ) can provide insights into the coordination geometry of the carboxylate group with the ferric ion. A large separation is often indicative of a monodentate coordination, while a smaller separation suggests a bidentate or bridging coordination mode. The absence of a broad absorption band in the 3000-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of carboxylic acid dimers, further confirms the complete conversion to the ferric salt. researchgate.net Additionally, the characteristic C-H stretching vibrations of the long alkyl chain of the stearate ligand are observed in the 2800-3000 cm⁻¹ region. mdpi.com

Interactive Data Table of Characteristic FTIR Peaks for this compound
Vibrational ModeTypical Wavenumber (cm⁻¹)Significance
Antisymmetric COO⁻ Stretch (νₐₛ)~1580Confirmation of carboxylate salt formation. researchgate.net
Symmetric COO⁻ Stretch (νₛ)~1400Confirmation of carboxylate salt formation. researchgate.net
C-H Stretches (alkyl chain)2800-3000Presence of the stearate ligand. mdpi.com
Absence of C=O Stretch~1700Indicates complete reaction of stearic acid. researchgate.net
Absence of O-H Stretch3000-3500Confirms the absence of unreacted carboxylic acid. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, more importantly, the oxidation states of elements within the top few nanometers of a material's surface. carleton.edu For this compound, XPS is crucial for unequivocally confirming the +3 oxidation state of the iron center.

The analysis involves irradiating the sample with X-rays, which causes the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its chemical environment.

Detailed Research Findings: In the high-resolution XPS spectrum of this compound, the Fe 2p region is of particular interest. The Fe 2p spectrum is split into two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, due to spin-orbit coupling. For an Fe(III) species, the Fe 2p₃/₂ peak is typically observed at a binding energy of approximately 711 eV. rsc.org The presence of shake-up satellite peaks at higher binding energies is also a characteristic feature of high-spin Fe(III) compounds, which helps to distinguish it from Fe(II) or metallic iron. thermofisher.com The binding energy for Fe(II) is typically found at lower values, around 709 eV. rsc.org The analysis of the C 1s and O 1s regions can further corroborate the structure, with the C 1s spectrum showing components corresponding to the aliphatic carbon chain and the carboxylate group, and the O 1s spectrum showing a component associated with the carboxylate oxygen atoms bonded to iron.

Interactive Data Table of Typical XPS Binding Energies for this compound
Core LevelTypical Binding Energy (eV)Interpretation
Fe 2p₃/₂~711Confirms the Fe(III) oxidation state. rsc.org
Fe 2p₁/₂~724Spin-orbit component of the Fe 2p signal.
Fe 2p Satellite~719Characteristic of high-spin Fe(III). rsc.org
C 1s (aliphatic)~285Represents the hydrocarbon chain of the stearate ligand.
C 1s (carboxylate)~288-289Indicates the carbon atom of the COO⁻ group.
O 1s~531-532Corresponds to the oxygen atoms in the carboxylate group.

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local chemical environment of iron nuclei. It is particularly effective for determining the oxidation state, spin state, and coordination geometry of iron in various compounds. nih.gov The technique relies on the resonant absorption of gamma rays by ⁵⁷Fe nuclei.

The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔE₋), and, for magnetically ordered materials, the hyperfine magnetic field (B).

Detailed Research Findings: For high-spin ferric (Fe³⁺) compounds, the isomer shift (δ) typically falls within the range of +0.2 to +0.5 mm/s (relative to α-iron at room temperature). researchgate.net This parameter is sensitive to the s-electron density at the nucleus and can differentiate between Fe²⁺ and Fe³⁺ states. Quadrupole splitting (ΔE₋) arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus. For high-spin Fe³⁺, which has a spherically symmetric d⁵ electron configuration, the electric field gradient is primarily due to the surrounding ligands. The magnitude of ΔE₋ provides information about the symmetry of the iron's coordination environment; a larger value indicates a more distorted geometry. In many iron(III) carboxylates, the spectra consist of a doublet, indicative of a paramagnetic state at room temperature. The specific values of δ and ΔE₋ for this compound would be expected to be consistent with a high-spin Fe³⁺ ion in an oxygen-coordination environment provided by the carboxylate groups.

Interactive Data Table of Expected Mössbauer Parameters for this compound
ParameterExpected Value Range (mm/s)Information Provided
Isomer Shift (δ)+0.2 to +0.5Confirms high-spin Fe(III) oxidation state. researchgate.net
Quadrupole Splitting (ΔE₋)VariableIndicates the symmetry of the local coordination environment of the iron atom.

Diffuse Reflectance Spectroscopy (DRS), often referred to as UV-Vis-NIR diffuse reflectance, is an optical technique used to analyze the electronic properties of solid materials, particularly powders. caltech.edu It measures the light that is scattered from a sample. For this compound, DRS provides information about the electronic transitions involving the iron d-orbitals.

The technique is based on the Kubelka-Munk theory, which relates the diffuse reflectance of a sample to its absorption and scattering coefficients. The resulting spectrum is often plotted as the Kubelka-Munk function, F(R), versus wavelength or energy, which is proportional to the absorption spectrum.

Detailed Research Findings: The DRS spectrum of this compound is expected to be dominated by ligand-to-metal charge transfer (LMCT) bands in the UV region and d-d transitions in the visible region, which are responsible for its characteristic orange-red color. wikipedia.orguco.es The high-spin d⁵ configuration of Fe³⁺ in an octahedral or distorted octahedral field leads to spin-forbidden d-d transitions, which are typically weak. However, in polynuclear iron complexes, magnetic coupling between iron centers can lead to an intensification of these bands. The absorption edge can also provide an estimate of the material's band gap energy. For iron oxides, which can be products of this compound decomposition, characteristic absorptions are seen in the visible region. For instance, hematite (B75146) (α-Fe₂O₃) has a significant absorption below ~600 nm, corresponding to a band gap of about 2.2 eV. sapub.org While specific DRS spectra for pure this compound are not extensively detailed in readily available literature, the principles suggest that the technique is valuable for probing the electronic structure of the Fe(III) center.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation for diamagnetic organic molecules. However, its application to paramagnetic compounds like this compound is more complex. The presence of the unpaired electrons of the high-spin Fe³⁺ ion has a profound effect on the NMR spectrum.

Detailed Research Findings: The paramagnetic nature of the Fe³⁺ center causes significant broadening and shifting of the NMR signals of the nearby nuclei in the stearate ligand. This phenomenon, known as the paramagnetic effect, makes the resolution of fine structural details, such as spin-spin coupling, very challenging.

¹H NMR: The proton signals of the stearate ligand, especially those of the methylene (B1212753) groups closest to the carboxylate head, are expected to be severely broadened and shifted over a wide chemical shift range. Protons further down the alkyl chain would be less affected but still likely to show significant line broadening.

¹³C NMR: Similarly, the ¹³C NMR spectrum of this compound would exhibit broad signals. nih.govresearchgate.net The carboxylate carbon would be the most affected, likely broadened beyond detection. The signals of the aliphatic carbons would also be broadened, with the effect diminishing with increasing distance from the paramagnetic iron center.

Due to these challenges, NMR is not typically the primary technique for the detailed structural characterization of this compound itself. However, it can be used to analyze the starting stearic acid and to confirm its absence in the final product. For stearic acid, characteristic sharp peaks are observed in both ¹H and ¹³C NMR spectra, which would be absent or replaced by very broad features in the spectrum of the purified this compound.

Interactive Data Table of Expected NMR Observations for this compound
NucleusExpected ObservationReason
¹HVery broad and shifted signals, especially for protons near the COO⁻ group.Paramagnetic effect of the high-spin Fe³⁺ center.
¹³CVery broad signals, with the carboxylate carbon potentially being unobservable.Paramagnetic effect of the high-spin Fe³⁺ center. nih.govresearchgate.net

X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), is a synchrotron-based technique that provides information on the oxidation state and coordination geometry of a specific element in a material. libretexts.org It analyzes the features at and near the X-ray absorption edge of an element.

For this compound, Fe K-edge XANES is used to probe the electronic structure of the iron atoms. The energy of the absorption edge and the features of the pre-edge region are particularly informative.

Detailed Research Findings: The energy position of the Fe K-edge is sensitive to the oxidation state of the iron. The edge energy for Fe³⁺ is higher than that for Fe²⁺, providing a clear method for determining the valence state. nih.gov The pre-edge peak, which arises from 1s to 3d electronic transitions, is also diagnostic of the coordination environment. The intensity and shape of the pre-edge feature can distinguish between different coordination numbers and geometries (e.g., tetrahedral vs. octahedral). For a centrosymmetric environment, such as a perfect octahedron, the 1s → 3d transition is dipole-forbidden and results in a weak pre-edge peak. Distortions from this symmetry lead to an increase in the intensity of this peak. Therefore, analyzing the Fe K-edge XANES spectrum of this compound can provide quantitative information on the average oxidation state of iron and qualitative insights into its local coordination geometry.

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in determining the thermal stability and phase behavior of this compound. These methods measure the physical and chemical properties of the material as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This analysis provides valuable information about the thermal stability and composition of this compound.

The thermal decomposition of this compound is a complex process influenced by its specific composition and degree of hydration nih.gov. Commercial "this compound" is often a mixture of stearic acid and a trinuclear iron(III) stearate cluster, which impacts its thermal behavior epa.gov. The TGA curve of a related compound, calcium stearate, shows a multi-step decomposition process, which includes the loss of absorbed water, decomposition to calcium carbonate, and further decomposition to calcium oxide semanticscholar.org. A similar multi-step decomposition can be expected for this compound.

In a typical TGA experiment, the analysis of magnesium stearate, a compound analogous to this compound, reveals distinct mass loss steps corresponding to the removal of surface and bound water at lower temperatures, followed by the decomposition of the compound at higher temperatures nih.gov. For this compound, the initial mass loss is attributed to the release of water molecules. As the temperature increases, the organic stearate ligands decompose, leading to a significant mass loss. The final residue at the end of the analysis in an inert atmosphere is typically iron oxide. The precise temperatures of these decomposition steps are dependent on factors such as the heating rate and the gas environment labwrench.com.

Table 1: Representative TGA Data for a Metal Stearate

Temperature Range (°C)Mass Loss (%)Associated Process
25 - 1503.5Release of surface and hydrate water
150 - 40085.0Decomposition of stearate ligands
> 40011.5Residual mass (metal oxide)

Note: This table is illustrative and based on the general behavior of metal stearates. Actual values for this compound may vary.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study the thermal transitions of this compound, such as melting and crystallization.

The DSC curve of iron(III) stearate exhibits a group of endothermic peaks in the temperature range of 80 to 150°C researchgate.net. These peaks are associated with the melting of the compound and any phase transitions that occur upon heating. The presence of multiple peaks in the DSC thermogram of metal stearates can indicate the existence of different crystalline forms or the presence of impurities, such as unreacted stearic acid researchgate.netup.ac.za. For comparison, the DSC thermogram of stearic acid shows a sharp endothermic peak corresponding to its melting point researchgate.net.

The enthalpy of fusion, which is the heat absorbed during the melting process, can be calculated from the area under the melting endotherm in the DSC curve. This value provides information about the crystallinity of the material. The thermal behavior of this compound in DSC analysis is crucial for applications where the material is subjected to heating, such as in polymer processing where it can be used as a lubricant up.ac.za.

Table 2: DSC Thermal Transition Data for Stearic Acid and a Metal Stearate Blend

SamplePeak Melting Temperature (°C)
Stearic Acid~69
Calcium/Zinc Stearate Blend96.5 - 128.3
Iron(III) Stearate80 - 150

Note: The data for the stearate blend and iron(III) stearate show a range of melting temperatures, which can be indicative of complex compositions or multiple thermal events.

Microscopic and Morphological Characterization

Microscopic techniques are essential for visualizing the surface topography, morphology, and internal structure of this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides detailed information about the surface topography and morphology of this compound particles. Research on iron stearates has utilized SEM to reveal their lamellar, or layered, structures doi.orgacs.orgresearcher.life.

Energy Dispersive Spectroscopy (EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with SEM. When the electron beam strikes the sample, it generates X-rays that are characteristic of the elements present. EDS analysis of this compound can confirm the presence of iron, carbon, and oxygen. It can also be used to detect impurities. For instance, in the study of magnesium stearate, SEM-EDS has been employed to map the distribution of the lubricant on the surface of pharmaceutical tablets nih.gov. This highlights the capability of SEM-EDS to not only determine elemental composition but also to visualize the spatial distribution of different components in a mixture containing this compound.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide a three-dimensional topographical image of a sample's surface. AFM is a powerful tool for characterizing the surface of this compound at the nanoscale researchgate.net.

In an AFM measurement, a sharp tip at the end of a cantilever is scanned across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is used to create a topographical map. This technique can be used to quantify surface roughness and to visualize surface features with very high resolution. While specific AFM studies on this compound are not widely reported, the technique is well-suited for characterizing thin films and coatings of similar materials spectraresearch.comazom.comazom.com. For this compound, AFM could be used to study the morphology of thin films, the size and shape of nanoparticles, and to measure surface roughness, which can be important for its performance in various applications. Magnetic Force Microscopy (MFM), a variant of AFM, could also be employed to study the magnetic properties of this compound at the nanoscale nih.gov.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a sample to form an image. TEM is capable of much higher resolution than light microscopy and can reveal fine details about the internal structure of materials.

TEM has been used to study the structure of iron stearates, confirming their lamellar nature doi.orgacs.orgresearcher.liferesearchgate.net. For instance, TEM images of iron(III) stearate (FeSt3) have been published as part of research into its use as a precursor for nanoparticles doi.org. Furthermore, 3D TEM tomography has been employed to confirm the flat, plate-like shape of nanoparticles synthesized from iron stearates researchgate.net. In addition to imaging, selected area electron diffraction (SAED) patterns can be obtained in the TEM, which provide information about the crystallinity of the material. For this compound, SAED can be used to determine whether the material is crystalline or amorphous and to identify the crystal structure if it is crystalline.

Diffraction Techniques

Diffraction methods are fundamental in materials science for elucidating the atomic and molecular structure of crystalline materials.

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystal structure of materials. mdpi.com It provides information on the arrangement of atoms within a crystal lattice, allowing for phase identification, determination of crystal size, and analysis of structural properties. researchgate.netnih.gov

In the study of this compound, XRD is employed to confirm its structure and purity. Research has shown that iron stearates can form complex polynuclear structures. acs.orgepa.gov Specifically, this compound often consists of lamellar structures where planes of iron polynuclear complexes are separated by the long hydrocarbon chains of the stearate ligands. acs.org This layered arrangement gives rise to characteristic diffraction patterns in an XRD analysis.

The XRD pattern of a metal soap like this compound is a unique "fingerprint" that allows for its identification. researchgate.netnih.gov The positions and intensities of the diffraction peaks are directly related to the dimensions of the crystal's unit cell. For lamellar structures, a series of low-angle diffraction peaks corresponding to the long spacing between the metal-ion layers is typically observed.

Research Findings from XRD Analysis:

Structural Confirmation: Studies have utilized XRD to characterize synthesized iron stearate precursors. These analyses confirm a lamellar structure, with the stearate chains arranged in an all-trans conformation between planes of iron polycations. acs.org

Phase Identification: Commercial "this compound" can sometimes be a mixture of compounds rather than a pure substance. epa.gov XRD analysis is crucial for identifying the different crystalline phases present in a sample, distinguishing between this compound, unreacted stearic acid, or other related compounds. researchgate.netresearchgate.net

Purity Assessment: The presence of impurities, such as sodium chloride from the synthesis process, can be detected by XRD, as these impurities will produce their own distinct diffraction patterns. researchgate.net The absence of peaks corresponding to starting materials like stearic acid can confirm the completion of the reaction. researchgate.net

Below is a table summarizing the typical application of XRD in the analysis of metal stearates.

XRD Application Information Obtained Significance in this compound Research
Phase IdentificationDetermines the specific crystalline compounds present in a sample.Distinguishes pure this compound from mixtures containing stearic acid or other salts. epa.govresearchgate.net
Crystal Structure AnalysisProvides data on the arrangement of atoms and molecules (e.g., unit cell parameters).Confirms the characteristic lamellar structure of metal soaps. acs.org
Crystallinity AssessmentMeasures the degree of crystalline order versus amorphous content.Important for understanding the physical properties of the material.
Purity AnalysisDetects the presence of crystalline impurities.Ensures the quality of the this compound product for specific applications. researchgate.net

Electrochemical Methods

Electrochemical techniques are used to study the redox properties of chemical compounds, providing insights into electron transfer processes.

Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the reduction and oxidation processes of a substance. The method involves cycling the potential of an electrode and measuring the resulting current. A cyclic voltammogram, a plot of current versus potential, provides information about the thermodynamics and kinetics of electron transfer reactions.

For this compound, the key electrochemical process of interest is the reversible reduction of the iron(III) center to iron(II) (Fe³⁺ + e⁻ ⇌ Fe²⁺) and its subsequent re-oxidation. While specific CV studies on this compound are not extensively detailed in readily available literature, research on analogous iron(III) carboxylate and other ligand complexes provides a strong indication of its expected electrochemical behavior. These studies show that the Fe(III)/Fe(II) redox couple is readily accessible and can be characterized by CV.

Research Findings from Cyclic Voltammetry of Iron(III) Complexes:

Redox Potentials: CV is used to determine the formal reduction potential (E°') of the Fe(III)/Fe(II) couple. This value indicates the thermodynamic ease or difficulty of reducing the ferric ion. For various iron(III) complexes with carboxylate or similar ligands, reversible or quasi-reversible redox waves are observed. nih.gov

Electron Transfer Kinetics: The separation between the anodic and cathodic peak potentials (ΔEp) in a voltammogram provides information about the rate of electron transfer. A larger peak separation suggests slower kinetics.

Stability of Redox States: The technique can also probe the stability of the Fe(II) and Fe(III) oxidation states within the complex under specific conditions.

The table below presents representative data from cyclic voltammetry studies of various iron(III) complexes, illustrating the type of information that can be obtained and is applicable to the study of this compound.

Iron Complex Redox Process Observed Potential (vs. reference electrode) Significance
Fe(III)-carboxylate complexes (general)Fe(III) → Fe(II)Reduction potentials typically positive. nih.govDemonstrates the feasibility of the Fe(III)/Fe(II) redox cycle in carboxylate environments.
[Fe(TBM)Cl₃]·3H₂O in DMSOFe(III) → Fe(II)Reversible wave between +0.125 to +0.135 V vs. SCE. Shows a stable and reversible one-electron reduction process for an Fe(III) complex.
Fe(III) chelate complexesFe(III) ⇌ Fe(II)Redox potentials are highly dependent on the coordinating ligand. acs.orgHighlights that the stearate ligand will directly influence the redox potential of the iron center.

Rheological and Mechanical Testing

Rheological and mechanical tests are essential for characterizing the bulk material properties of this compound, particularly when it is used as an additive in other materials like polymers. These tests measure how a material responds to applied forces.

This compound, like other metallic stearates, is often incorporated into plastics such as polyethylene (B3416737) and polyvinyl chloride to act as a lubricant, processing aid, or pro-degradant. mdpi.comnimbasia.combaerlocher.com Its presence can significantly alter the flow behavior (viscosity) of the polymer melt and the mechanical properties (e.g., tensile strength, flexibility) of the final product. ippi.ac.irgoldstab.com

Viscosity Measurement: Rheological studies measure the viscosity of a material, or its resistance to flow. For polymers, this is typically done on the molten material to understand its processability. The addition of this compound can lower the melt viscosity, which can improve material flow during manufacturing processes like injection molding. nimbasia.com

Tensile Properties Testing: Tensile testing is a fundamental mechanical test where a sample is subjected to a controlled pulling force until it breaks. semanticscholar.org This test determines several important properties:

Tensile Strength: The maximum stress the material can withstand while being stretched or pulled before breaking.

Elongation at Break: The percentage increase in length that a material undergoes before it fractures. It is a measure of ductility.

Young's Modulus: A measure of the material's stiffness or rigidity.

Research Findings from Rheological and Mechanical Testing:

Effect on Viscosity: The addition of metal stearates to polymers generally acts as a lubricant, reducing the friction between polymer chains and between the polymer and processing equipment, which can lead to a decrease in melt viscosity. nimbasia.comresearchgate.net

Impact on Tensile Properties: The inclusion of this compound and other metal stearates in polymer composites can have varied effects. For instance, in some PVC microcomposites, the addition of a calcium/zinc stearate mixture was found to optimize tensile strength and elongation-at-break values. ippi.ac.ir In polyethylene composites, stearic acid and metal stearates can increase stiffness (modulus) but may reduce tensile strength and ultimate elongation depending on the concentration and interaction with other fillers. lboro.ac.ukresearchgate.net The presence of this compound as a pro-oxidant in polyethylene films leads to a reduction in molecular weight upon degradation, which in turn causes a decrease in tensile strength and elongation at break. researchgate.net

The following table summarizes findings on the mechanical properties of polymer composites containing metal stearates.

Polymer System Additive Effect on Tensile Strength Effect on Elongation at Break Reference
Polyvinyl Chloride (PVC)5 phr CaSt₂:ZnSt₂ (9:1)Optimal values achievedOptimal values achieved ippi.ac.ir
Low-Density Polyethylene (LDPE)Stearic AcidReducedReduced researchgate.net
High-Density Polyethylene (HDPE) with FillersMetal Stearate CoatingNot greatly affectedSignificantly increased lboro.ac.uk
Polyethylene (PE)Fe(III) Stearate (after degradation)DecreasedDecreased researchgate.net

Environmental and Toxicological Considerations in Academic Research

Degradation and Environmental Fate of Ferric Stearate-Containing Materials

Ferric stearate (B1226849) is recognized in academic research primarily for its role as a pro-oxidant additive in polymeric materials. Its inclusion is designed to accelerate the degradation process of plastics, such as polyethylene (B3416737), through environmental exposure.

In natural environments, the degradation of polyethylene is predominantly a process of photo-oxidative degradation, which can be initiated by natural light at ambient temperatures. mdpi.com this compound is an effective and widely studied photo-oxidation additive used to enhance this process. mdpi.com Research indicates that this compound accelerates the degradation of polymers like high-density polyethylene (HDPE) and polypropylene (B1209903) (PP) when subjected to artificial UV weathering. researchgate.net

The mechanism involves this compound promoting the initiation of polyethylene degradation by generating additional alkyl macroradicals. mdpi.comresearchgate.net It also catalyzes the decomposition of alkyl hydroperoxides during the oxidative degradation phase. mdpi.comresearchgate.net This process commences with the cleavage of carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds within the polymer molecule, leading to the formation of various reactive radicals. mdpi.com The effectiveness of this compound as a photo-oxidation aid is considered superior to other metal stearates, such as manganese stearate, which is more active in thermo-oxidative degradation. mdpi.com Studies have quantified this degradation by monitoring the increase in the Carbonyl Index, which measures the formation of carbonyl groups as a result of oxidation. researchgate.net Research has shown that this compound not only promotes the oxidative degradation of polyethylene but also significantly contributes to the early stages of this process, shortening the time required to enter the oxidative degradation phase. researchgate.netnih.gov

Table 1: Effect of this compound on Photo-Oxidative Degradation of Polyethylene
ParameterObservation in the Presence of this compoundMechanism/CommentSource
Degradation RateAccelerated degradation under UV exposure.Acts as a prodegradant additive, initiating and catalyzing oxidation. researchgate.net
Initial Degradation StageSignificantly promotes early-stage photo-oxidative behavior.Generates additional alkyl macroradicals, shortening the time to enter the main oxidative phase. researchgate.netnih.gov
Chemical ChangesIncreased formation of carbonyl groups, quantifiable by the Carbonyl Index.Results from the cleavage of C-C and C-H bonds in the polymer chain. mdpi.comresearchgate.net
Primary EnvironmentMost effective in natural environments where photo-oxidation (UV light) is the main degradation driver.Considered a more potent photo-oxidation aid compared to other metal stearates like manganese stearate. mdpi.com

The initial abiotic degradation, particularly photo-oxidation facilitated by this compound, is a critical precursor to the subsequent biodegradation of polymers in soil. The photo-oxidative process, which breaks down long polymer chains and introduces oxygen-containing functional groups, results in a looser and more porous material structure. researchgate.net This altered structure is more susceptible to microbial attack. researchgate.net The particles of this compound, when exposed to UV light, generate free radicals that attack the polymer's macromolecular network, leading to rapid degradation and creating pores. researchgate.net These pores can provide niches for microorganism growth and retain water, which is conducive to biodegradation. researchgate.net

Research on oxidized low-density polyethylene (LDPE) has shown significant levels of biodegradation in soil environments, with one study reporting up to 91% conversion to carbon dioxide over a two-year period in a soil test. researchgate.net While this study did not specify this compound as the pro-oxidant for the soil test portion, it highlights the principle that abiotic oxidation is key to enabling substantial biodegradation in soil. The use of iron-containing compounds in soil can also support the activity of iron-metabolizing bacteria, which may play a role in the degradation of contaminants. mdpi.com

A significant environmental consequence of the degradation of polymeric materials is the formation of microplastics. digitellinc.com The accelerated degradation process initiated by pro-oxidants like this compound leads to the physical disintegration and fragmentation of plastic items into smaller particles. researchgate.netresearchgate.net Ultimately, plastic materials degrade into micron-sized particles, which are persistent in the environment and pose potential risks to ecosystems. researchgate.net While oxodegradation contributes to the rapid visual disappearance of plastic waste, the potential issue of microplastic generation cannot be disregarded. researchgate.net These small particles are a major environmental concern due to their widespread presence in marine, freshwater, and terrestrial systems. digitellinc.com

Academic Toxicological Assessment of this compound

Based on available toxicological information, this compound is considered to have a low toxicity profile. wikipedia.org Aggregated data from notifications to the ECHA C&L Inventory indicate that the substance is reported as not meeting GHS hazard criteria. nih.gov Furthermore, stearic acid, a component of this compound, is a common fatty acid and dietary nutrient. fsc.go.jp Assessments of other metal stearates, such as magnesium stearate, have concluded they are of no concern for food safety when used appropriately, partly due to the nature of their components having a long history of human consumption. fsc.go.jp

Table 2: Summary of General Toxicity Data for this compound
EndpointFindingSource
General ToxicityClassified as low-toxic. wikipedia.org
GHS Hazard ClassificationReported as not meeting GHS hazard criteria in multiple notifications. nih.gov
Component Assessment (Stearic Acid)Stearic acid is a dietary nutrient with a long history of consumption. fsc.go.jp

Specific academic studies on the irritation potential of this compound itself are limited. Safety data sheets for the compound often report "no data available" for skin and eye irritation. spectrumchemical.com However, standard laboratory practice for handling any fine chemical powder includes the use of personal protective equipment such as gloves and safety glasses to prevent mechanical irritation. guidechem.com

While direct data is scarce, research on related compounds can provide some context. A study on human volunteers exposed to an aerosol of ferric sulfate (B86663), another iron (III) compound, noted that it was chosen for study because it is known as a respiratory system irritant. nih.gov In that study, under conditions simulating worst-case ambient air, subjects did not exhibit significant changes in pulmonary function or report more than slight changes in symptoms. nih.gov The interaction of chemicals with the outer eye and upper respiratory tract can initiate a "sensory irritation" pathway through stimulation of nerve receptors, leading to defense mechanisms like blinking or coughing. nih.gov Prolonged or high-level exposure to irritant dusts or chemicals can potentially lead to inflammation and tissue damage. nih.gov Given its formulation as a powder, handling this compound in a way that generates dust could create a risk for mechanical irritation of the eyes and respiratory system. guidechem.com

Inhalation and Ingestion Concerns in Research Settings

In academic research settings, the handling of this compound powder warrants attention to potential inhalation and ingestion exposure. spectrumchemical.com this compound is typically an orange-red or brown powder. wikipedia.org As with many finely powdered substances, there is a potential for the generation of airborne dust during handling, which can be inhaled. spectrumchemical.com

Should inhalation occur, the recommended first-aid measure is to move the individual to fresh air and ensure they are resting in a position that is comfortable for breathing. spectrumchemical.com If the person feels unwell, medical advice should be sought. spectrumchemical.com

Accidental ingestion is another potential route of exposure in a laboratory environment. Standard laboratory practice, such as prohibiting eating and drinking, is crucial for prevention. In the event of ingestion, the advised response is to rinse the mouth with water and seek medical attention if symptoms develop. spectrumchemical.com General safety precautions for handling this compound in a research setting include using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation. guidechem.com It is recommended to use local exhaust ventilation if dust is generated and to avoid contact with skin, eyes, and clothing. spectrumchemical.com

Lack of Data on Carcinogenic, Mutagenic, Teratogenic, and Developmental Toxicity

A significant consideration in the toxicological profile of this compound is the absence of comprehensive data regarding its long-term effects. Specifically, there is a notable lack of available information on its potential to cause cancer (carcinogenicity), genetic mutations (mutagenicity), or harm to developing fetuses (teratogenicity and developmental toxicity). spectrumchemical.com

Safety Data Sheets (SDS) for the compound consistently report "no data available" for these critical toxicological endpoints, including germ cell mutagenicity and reproductive toxicity. spectrumchemical.comguidechem.com This information gap indicates that such studies have not been conducted or, if they have, the results are not publicly accessible in standard toxicological databases. This lack of data prevents a full assessment of the long-term health risks associated with chronic exposure to this compound in a research or industrial context.

Toxicological EndpointData Availability
CarcinogenicityNo data available spectrumchemical.com
Germ Cell MutagenicityNo data available spectrumchemical.comguidechem.com
Reproductive ToxicityNo data available spectrumchemical.com
Teratogenicity / Developmental ToxicityNo data available

Regulatory Frameworks in Research and Industrial Application (e.g., ECHA, EPA)

This compound is subject to various regulatory frameworks that govern its use in research and industry. In the United States, it is listed on the Environmental Protection Agency (EPA) Toxic Substances Control Act (TSCA) inventory, which means it is approved for commercial use in the country. spectrumchemical.comnih.gov The EPA's CompTox Chemicals Dashboard also includes this compound, providing access to available data on the substance. wikipedia.orgfda.gov Furthermore, the EPA's guidelines for the Identification and Listing of Hazardous Waste are outlined in 40 CFR Parts 261, which are relevant for the disposal of the chemical. spectrumchemical.com

In Europe, this compound is registered with the European Chemicals Agency (ECHA). guidechem.comnih.gov It is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS). guidechem.com According to aggregated GHS information provided in notifications to the ECHA C&L Inventory, this compound does not meet the criteria for classification as a hazardous substance. nih.gov

The U.S. Food and Drug Administration (FDA) also lists iron stearate in its inventory of Food Contact Substances under 21 CFR, indicating it is authorized for specified uses in materials that come into contact with food. fda.gov

Regulatory Agency/FrameworkStatus/Identifier
EPA (TSCA Inventory)Listed/Active spectrumchemical.comnih.gov
ECHA (EC/EINECS Number)225-889-4 / 209-095-5 wikipedia.orgfda.gov
FDA (21 CFR)Listed for Food Contact Applications fda.gov
PubChem CID68388 wikipedia.org
CAS Number555-36-2 wikipedia.org

Advanced Applications and Future Research Directions

Ferric Stearate (B1226849) in Nanotechnology and Materials Science

The utility of ferric stearate extends significantly into the realms of nanotechnology and materials science, primarily as a precursor for the synthesis of functional nanomaterials and as an additive to enhance the properties of polymer composites.

Controlled Synthesis of Iron Oxide Nanoparticles for Advanced Applications

This compound is recognized as a valuable precursor for the controlled synthesis of iron oxide nanoparticles (IONPs) researchgate.netmdpi.commdpi.comacs.orgtandfonline.comnih.gov. Various synthesis methods, including thermal decomposition and co-precipitation, utilize this compound to yield IONPs with tunable size, shape, and composition researchgate.netmdpi.commdpi.comtandfonline.comnih.gov. Research has explored the molecular structure of different iron stearate precursors, such as FeSt₂ and FeSt₃, to understand their role in the nucleation mechanism of IONPs acs.org. For instance, FeSt₂ and FeSt₃ consist of lamellar structures with planes of iron polynuclear complexes separated by stearate chains acs.org. The formation of larger polynuclear complexes with FeSt₃ has been linked to higher hydrolysis and condensation rates acs.org. A proposed nucleation mechanism suggests the condensation of polycation radicals generated by the catalytic departure of stearate chains from an iron polycation-based molecule acs.org.

The ability to control the characteristics of IONPs synthesized from this compound is crucial for tailoring their properties for advanced applications. These applications span diverse areas, including their use as contrast agents in magnetic resonance imaging (MRI) and as magnetic carriers for drug delivery researchgate.net.

Integration into Polymer Composites for Enhanced Properties

This compound is incorporated into polymer composites, particularly polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), to modify and enhance their properties, primarily focusing on accelerating their degradation tul.czresearchgate.netbibliotekanauki.plresearchgate.netresearchgate.netmdpi.com. Acting as a pro-oxidant, this compound significantly increases the intensity of degradation in these polymers under environmental factors by initiating the degradation of the polymer matrix tul.czresearchgate.netresearchgate.netresearchgate.netmdpi.com. Studies have investigated the effect of this compound concentration on the thermo-oxidative degradation of polymers, observing that higher concentrations can lead to increased degradation rates researchgate.netresearchgate.net. For example, the integration of this compound in PP has shown enhanced degradation properties researchgate.net. The use of metal catalysis like this compound can significantly increase the intensity of degradation of PE/thermoplastic starch blown films tul.cz. This compound can reduce the stabilization efficiency of phenolic antioxidants in polyethylene, influencing its thermal oxidation behavior researchgate.net. The mechanism involves the catalytic role of iron salts facilitating the formation of free radicals, which propagate chain cleavage in the polymer researchgate.net. This compound has also been explored in metal/polymer composites for fused deposition modeling, contributing to improved thermal, electrical, and magnetic properties swinburne.edu.au.

Catalytic Applications in Sustainable Chemistry

Iron-based compounds, including those derived from precursors like this compound, play a significant role in the development of sustainable chemical processes due to iron's favorable characteristics.

Development of Green Synthetic Routes

Iron's abundance, low toxicity, and cost-effectiveness make iron-based catalysts attractive for green chemistry applications catalysis.blogcatalysis.blog. They offer the potential for developing more sustainable and environmentally friendly chemical processes catalysis.blog. Research is exploring the use of iron carboxylates, such as iron stearate, as precursors for synthesizing catalytically active materials through green synthetic routes rsc.orgrsc.org. One study highlights a green and practical route for synthesizing iron phosphide (B1233454) nanoparticles using various iron carboxylates, including iron stearate, for liquid-phase nitrile hydrogenation rsc.orgrsc.org. While iron stearate itself showed lower activity compared to other iron carboxylates in this specific reaction, its use as a precursor in a sustainable synthesis method underscores its potential in developing greener chemical processes rsc.org.

Catalysts for Environmental Remediation (e.g., Water Treatment)

Iron-based materials are extensively studied for their applications in environmental remediation, particularly in water and wastewater treatment open.ac.ukmdpi.comijsrst.comacs.org. They are utilized in processes like heterogeneous Fenton-like reactions to degrade organic pollutants and remove heavy metals from contaminated water open.ac.ukmdpi.comijsrst.comacs.org. While this compound may not be directly used as the active catalyst in all environmental remediation applications, its role as a precursor for the synthesis of iron oxide nanoparticles, which are employed in such processes, is noteworthy researchgate.netnih.govmdpi.com. Iron oxide nanoparticles can be used for the photocatalytic oxidation of refractory pollutants and the removal of heavy metals through adsorption and reduction reactions ijsrst.com. The fundamental understanding of the pyrolysis and oxidation of this compound is also relevant to its potential as an oil-dispersed catalyst for in-situ combustion in heavy oil recovery, which has environmental implications researchgate.net.

Magnetic Properties Research

This compound exhibits interesting magnetic properties that have been the subject of research. Studies on quasi two-dimensional this compound have revealed its magnetic behavior, showing superparamagnetism at higher temperatures and a transition to a state of time-independent magnetic order below a certain temperature (e.g., 60 K) aip.orgibm.com. Measurements of magnetic susceptibility, electron spin resonance, and Mössbauer effect have been employed to investigate these properties aip.orgibm.com. The lamellar structure of this compound, with long hydrocarbon chains separating planes of iron ions, contributes to its quasi two-dimensional magnetic characteristics aip.orgibm.com. This research contributes to the broader understanding of low-dimensional magnetic systems. Furthermore, iron oxide nanoparticles derived from precursors like this compound are well-known for their magnetic properties and are explored for various magnetic applications, including biomedical ones researchgate.netnih.govmdpi.com.

Quasi Two-Dimensional Magnetic Structures

This compound can form structures where layers of metal ions are separated by long hydrocarbon chains, approximately 50 Å apart. aip.orgibm.com This structural arrangement makes this compound an excellent example of a quasi two-dimensional magnetic structure. aip.orgibm.com Studies involving magnetic susceptibility, electron spin resonance, and Mössbauer effect measurements have been conducted to understand the magnetic behavior in these layered systems. aip.orgibm.com

Superparamagnetism and Magnetic Ordering Transitions

Research on this compound, particularly in powder form or as fine particles, has revealed superparamagnetic behavior at certain temperature ranges. For instance, magnetization scaling as H/T has been observed at high temperatures (between 60 K and 295 K) in samples of this compound, indicative of superparamagnetism. aip.orgibm.com Below a certain temperature threshold, deviations from this scaling occur, along with shifts in electron spin resonance fields and splittings in the Mössbauer spectrum. aip.orgibm.com These observations suggest a transition to a state of time-independent magnetic order below approximately 60 K. aip.orgibm.com

Interdisciplinary Research with this compound

The properties of this compound have led to its exploration in various interdisciplinary research areas.

Role in Drug Delivery Systems (Academic Exploration)

Academic research has explored the potential of iron stearate structures, particularly in nanoparticle form, as tools for designing nanoparticles for various applications, including magnetic carriers for drug delivery. researchgate.net Iron oxide nanoparticles, which can be synthesized using iron stearate precursors, are widely studied as nanocarriers due to their ease of preparation, tolerability, biocompatibility, and ability to be functionalized for targeted delivery. researchgate.netmdpi.com The unique properties of iron stearate nanoparticles, such as their stability and biocompatibility, are being investigated for their potential to enhance biological interactions and improve therapeutic outcomes in various medical treatments. Studies have focused on synthesizing iron oxide nanoparticles of tunable size and shape using iron stearate precursors for potential biomedical applications, including drug delivery. researchgate.netmdpi.com

Use as Additives in Specialized Materials (e.g., Lubricants, Paints, Cosmetics - Academic Perspective)

This compound and other metal stearates have been investigated for their roles as additives in various materials from an academic perspective.

In paints, metal soaps like zinc or aluminum stearates are sometimes intentionally added to commercial formulations as plasticizers to aid pigment dispersion. mdpi.com Academic studies investigate the formation and distribution of metal carboxylates, including stearates, in paint films and their potential implications for the long-term stability of paintings. mdpi.comresearchgate.net While research specifically on this compound as a paint additive is less prominent in the provided results compared to other metal stearates like zinc or aluminum stearate, the general class of metal stearates is studied in this context. mdpi.comresearchgate.net

In the field of lubricants, academic research has explored the influence of stearic acid additives on the lubrication performance of mineral oils. mdpi.com While this focuses on stearic acid itself, the use of metal stearates, which are derivatives of fatty acids like stearic acid, is relevant in the broader context of lubricant additives.

In cosmetics, while ferrous stearate is mentioned as being used in personal care products due to its moisturizing and emollient properties ontosight.ai, academic research specifically on this compound in cosmetic formulations within the provided results is limited. However, the compatibility of other stearates, such as glyceryl stearate, with cosmetic ingredients has been studied. researchgate.net

This compound is also used as a component in plastic decomposition accelerators, which is relevant in the academic study of polymer degradation. ncats.io It has been shown to accelerate the photo-oxidative degradation of polyethylene and is used as a photo-oxidation additive in studies investigating the degradation rate of polymers. researchgate.netmdpi.comresearchgate.net

Interaction with Biological Systems (Academic Toxicology and Environmental Impact)

Academic research into the interaction of this compound with biological systems includes investigations into its potential toxicity and environmental impact. Ferrous stearate is generally considered to be of low toxicity, although ingestion of large amounts can cause gastrointestinal irritation. ontosight.ai Regulatory bodies like the European Chemicals Agency (ECHA) evaluate the safe application of ferrous stearate in various industries. ontosight.ai

In the context of nanoparticles derived from iron stearate precursors, biocompatibility studies have suggested that these particles can be safe and have a low impact on cellular functions. researchgate.net Research also focuses on the biodistribution and targeting properties of iron oxide nanoparticles for potential biomedical applications. mdpi.com

Studies on the environmental impact of metal stearates, including iron stearate, are relevant in the context of their use as additives, for example, in materials like plastics where they can influence degradation. mdpi.comresearchgate.net Research explores how these additives affect the degradation pathways of polymers in the environment. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing ferric stearate nanoparticles, and how do reaction variables influence their structural properties?

  • Methodological Answer : this compound (FeSt₃) is typically synthesized via coprecipitation of sodium stearate and ferric chloride in aqueous solutions . Key variables include the molar ratio of Fe³⁺ to stearate ions, pH, and temperature. For example, excess stearate ligands can stabilize monomeric or dimeric iron-stearate complexes, while Fe³⁺-rich conditions favor polycationic structures . Characterization via MALDI-TOF mass spectrometry and FTIR is critical to identify these species .

Q. How do stearate ligands affect the colloidal stability of this compound nanoparticles in different solvents?

  • Methodological Answer : Stearate ligands act as surfactants, reducing surface energy and preventing aggregation. In polar solvents (e.g., ethanol), stearate-coated nanoparticles exhibit enhanced stability due to steric hindrance and electrostatic repulsion. Molecular dynamics (MD) simulations suggest that solvent polarity and ionization degree of nanoparticles (e.g., 0%, 10%, 23.3%) significantly influence adsorption efficiency . Dynamic light scattering (DLS) and zeta potential measurements are recommended for stability assessment .

Q. What spectroscopic techniques are essential for characterizing this compound complexes?

  • Methodological Answer :

  • FTIR : Identifies stearate coordination modes (e.g., bridging vs. chelating bonds) via carboxylate stretching vibrations (~1540 cm⁻¹ and ~1450 cm⁻¹) .
  • Mössbauer Spectroscopy : Distinguishes Fe²⁺ and Fe³⁺ oxidation states in iron-stearate precursors .
  • XRD : Confirms crystallinity and phase purity of derived iron oxides (e.g., γ-Fe₂O₃ vs. Fe₃O₄) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to control the size and morphology of this compound-derived iron oxides?

  • Methodological Answer :

  • Temperature : Hydrothermal synthesis at 90°C promotes spherical nanoparticle formation, while lower temperatures (40–50°C) yield irregular aggregates .
  • Additives : Ferric chloride (0.4 mol%) or zinc stearate can act as morphology-directing agents .
  • Post-synthesis annealing : Calcination at 300–400°C under inert atmospheres converts amorphous this compound into crystalline iron oxides .

Q. What computational models are effective for predicting the self-assembly behavior of this compound in non-aqueous solvents?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields like CHARMM or AMBER can model stearate adsorption on nanoparticle surfaces. Key parameters include solvent polarity (e.g., ethanol vs. hexane) and surface charge density (e.g., 10–23% ionization) . Pair distribution function (PDF) analysis validates simulated structures against experimental XRD data .

Q. How do polycationic structures in this compound precursors influence the magnetic properties of derived nanoparticles?

  • Methodological Answer : Polycationic FeSt₃ clusters (e.g., [Fe₃O]⁷⁺ cores) enhance magnetic coupling in derived iron oxides, leading to higher saturation magnetization (e.g., 70–80 emu/g for γ-Fe₂O₃). Contrast this with monomeric FeSt₃, which produces smaller, superparamagnetic particles . SQUID magnetometry and AC susceptibility measurements are critical for quantifying magnetic anisotropy .

Q. How can researchers resolve contradictions in reported magnetic properties of this compound-derived iron oxides?

  • Methodological Answer : Discrepancies often arise from synthesis variables (e.g., Fe:stearate ratio, annealing atmosphere) and characterization techniques. To address this:

  • Standardize Protocols : Use identical Fe³⁺ concentrations (e.g., 0.1 M) and reaction times (e.g., 2 hours) .
  • Cross-validate Data : Combine TEM (for size/shape), XRD (for phase), and Mössbauer spectroscopy (for oxidation state) .
  • Report Detailed Metadata : Include solvent purity, stirring speed, and drying conditions to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.